8-Hydroxyquinolinium hydrogen sulphate
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Overview
Description
8-Hydroxyquinolinium hydrogen sulphate, also known as 8-Hydroxyquinoline Sulfate, is an organic compound derived from the heterocycle quinoline. It is a colorless solid that serves as a chelating agent, used for the quantitative determination of metal ions. The compound is known for its antiseptic, disinfectant, and pesticide properties, and has been used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyquinolinium hydrogen sulphate typically involves the reaction of quinolin-8-ol with sulfuric acid. The process can be carried out in an alcoholic solution, which is then allowed to evaporate at ambient conditions to yield the final crystalline product . Another method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and reduction with sodium dithionite in a mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinolinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it back to quinolin-8-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and various sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-8-one
Reduction: Quinolin-8-ol
Substitution: Various sulfonate derivatives, depending on the substituent used.
Scientific Research Applications
8-Hydroxyquinolinium hydrogen sulphate has a broad range of scientific research applications:
Chemistry: Used as a chelating agent for the quantitative determination of metal ions.
Medicine: Investigated for its potential as an anti-cancer drug and its role in inhibiting transcription.
Mechanism of Action
The mechanism of action of 8-Hydroxyquinolinium hydrogen sulphate involves its ability to chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound forms stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. It also acts as a transcription inhibitor, interfering with the transcription machinery of cells .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and biological activities.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with similar chelating abilities.
Uniqueness
8-Hydroxyquinolinium hydrogen sulphate stands out due to its sulfate group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as in liquid bandages and certain industrial processes .
Properties
CAS No. |
1130-05-8 |
---|---|
Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
quinolin-8-ol;sulfuric acid |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4) |
InChI Key |
MRUMAIRJPMUAPZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O |
Key on ui other cas no. |
148-24-3 |
Pictograms |
Irritant |
Synonyms |
8-hydroxyquinolinium hydrogen sulphate |
Origin of Product |
United States |
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